Danegaptide
Overview
Description
Danegaptide is a small modified dipeptide and a selective second-generation gap junction modifier with oral bioavailability . It has been investigated for the treatment of STEMI (ST-segment elevation myocardial infarction) .
Molecular Structure Analysis
Danegaptide is a small molecule with a chemical formula of C14H17N3O4 . Its average weight is 291.307 and its monoisotopic weight is 291.121906039 .Scientific Research Applications
Application in Chronic Kidney Disease (CKD)
- Scientific Field : Nephrology
- Summary of Application : Danegaptide has been studied for its potential to prevent damage in human proximal tubule epithelial cells of the kidney caused by the pro-fibrotic cytokine transforming growth factor (TGFβ1) .
- Methods of Application : In the study, primary human proximal tubule epithelial cells (hPTECs) were treated with the beta1 isoform of TGFβ1 ± danegaptide . Techniques such as qRT-PCR and immunoblotting were used to confirm mRNA and protein expression .
- Results : Danegaptide was found to negate carboxyfluorescein dye uptake and ATP release, and protected against protein changes associated with tubular injury . It also inhibited TGFβ1-induced changes in the expression and secretion of key adipokines, cytokines, chemokines, growth factors, and interleukins .
Application in Ischemic Reperfusion Brain Injury
- Scientific Field : Neurology
- Summary of Application : Danegaptide has been studied for its potential to enhance astrocyte gap junctional coupling and reduce ischemic reperfusion brain injury in mice .
- Methods of Application : The effect of danegaptide was examined in two different rodent stroke models . After 50 minutes of ischemia, danegaptide was administered via tail vein injection .
- Results : Danegaptide increased astrocytic Cx43 coupling with no significant effects on Cx43 hemichannel activity, in vitro . Administration of danegaptide in a mouse brain ischemia/reperfusion model showed a significant decrease in infarct volume .
Application in Diabetic Retinopathy (DR)
- Scientific Field : Ophthalmology
- Summary of Application : Danegaptide is being investigated for its potential to treat diabetic retinopathy (DR) following oral administration .
- Methods of Application : Danegaptide is administered orally . It targets the core pathological events in DR, including cell-cell uncoupling, apoptotic vascular cell death, and vascular leakage, at earlier stages of disease progression .
- Results : With safety data derived from over 500 clinical trial participants, robust toxicology data, and strong non-clinical in vitro and in vivo efficacy results, there is strong support for danegaptide’s potential to address the clinical core ocular pathologies of vascular leakage and capillary breakdown .
Application in Heart Disease
- Scientific Field : Cardiology
- Summary of Application : Danegaptide has been used in a phase 2 clinical trial for primary percutaneous coronary intervention in acute myocardial infarction patients .
- Methods of Application : The therapeutic potential of Danegaptide was tested at two-dose levels in addition to primary percutaneous coronary intervention in STEMI patients with thrombolysis in myocardial infarction flow 0–1, single vessel disease and ischaemia time less than 6 hours .
- Results : Danegaptide did not affect the myocardial salvage index, final infarct size or left ventricular ejection fraction . There was no difference between groups with regard to clinical outcome .
Application in Liver Disease
- Scientific Field : Hepatology
- Summary of Application : Gap junctions have been implicated in various liver processes such as differentiation, cell death, inflammation and fibrosis . Danegaptide, a gap junction modulating peptide, has shown potential in reducing myocardial infarct sizes in dogs and pigs ischaemia reperfusion models .
- Methods of Application : The application of Danegaptide in liver disease is still under investigation .
- Results : The results are not yet available as the research is ongoing .
Application in Lung Disease
- Scientific Field : Pulmonology
- Summary of Application : While there is no direct evidence of Danegaptide being used in lung diseases, the concept of drug delivery via the pulmonary route offers unique advantages of no first-pass effect and high bioavailability .
- Methods of Application : The application of Danegaptide in lung disease would likely involve transporting nanoparticles to the lungs, loading appropriate therapeutic drugs .
- Results : The results are not yet available as the research is ongoing .
Application in Cancer Treatment
- Scientific Field : Oncology
- Summary of Application : While there is no direct evidence of Danegaptide being used in cancer treatment, the concept of peptide-based therapeutic strategies in solid tumors is gaining traction . These peptides, owing to their high selectivity, specificity, small dimensions, high biocompatibility, and easy modification, provide good opportunities for targeted drug delivery .
- Methods of Application : The application of Danegaptide in cancer treatment would likely involve the use of tumor-targeting peptides to deliver drugs or active agents selectively .
- Results : The results are not yet available as the research is ongoing .
Application in Neurodegenerative Diseases
- Scientific Field : Neurology
- Summary of Application : Although there is no direct evidence of Danegaptide being used in neurodegenerative diseases, the concept of targeting common mechanisms across neurodegenerative diseases may reveal novel therapeutic targets . This could potentially include neuronal protection, repair, or regeneration, independent of etiology or site of disease pathology .
- Methods of Application : The application of Danegaptide in neurodegenerative diseases would likely involve targeting different pathogenic mechanisms .
- Results : The results are not yet available as the research is ongoing .
Application in Skin Diseases
- Scientific Field : Dermatology
- Summary of Application : While there is no direct evidence of Danegaptide being used in skin diseases, the concept of transdermal drug delivery systems (TDDS) for treating skin diseases is being explored . TDDS has numerous advantages such as high bioavailability, low systemic toxicity, and improved patient compliance .
- Methods of Application : The application of Danegaptide in skin diseases would likely involve transporting nanoparticles to the skin, loading appropriate therapeutic drugs .
- Results : The results are not yet available as the research is ongoing .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c15-7-12(18)17-8-10(6-11(17)14(20)21)16-13(19)9-4-2-1-3-5-9/h1-5,10-11H,6-8,15H2,(H,16,19)(H,20,21)/t10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZKIHUJGMSVFD-MNOVXSKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026039 | |
Record name | Danegaptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Danegaptide, a small modified dipeptide, is a selective second generation gap junction modifier with oral bioavailability. Danegaptide prevents postoperative atrial fibrillation (AF) and chronic AF in large animal models. In a canine model of acute sterile pericarditis, Danegaptide significantly reduced AF duration and overall AF burden. Danegaptide has a similar mechanism of action to its parent compound rotigaptide. Rotigaptide is a synthetic antiarrhythmic peptide (AAP) analogue which has been tested in vitro which shows prevention of prevents metabolic stress-induced atrial conduction velocity (CV) and rapidly reverts established atrial CV slowing. Rogitapeptide enhances gap junction conductance and coupling, increasing the amount of small molecules such as ions, metabolites and secondary messengers passing from one cell to another. | |
Record name | Danegaptide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11821 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Danegaptide | |
CAS RN |
943134-39-2 | |
Record name | L-Proline, glycyl-4-(benzoylamino)-, (4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943134-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Danegaptide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943134392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Danegaptide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11821 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Danegaptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DANEGAPTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA0Y7735AT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.